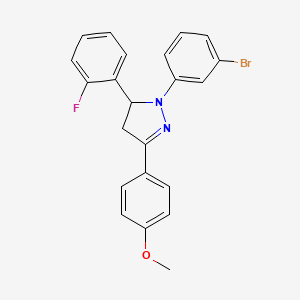
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of three distinct aromatic rings substituted with bromine, fluorine, and methoxy groups, respectively. The dihydropyrazole core is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions: The aromatic rings are functionalized with bromine, fluorine, and methoxy groups through electrophilic aromatic substitution reactions. These reactions often require the use of halogenating agents such as bromine or fluorine gas and methoxylating agents like dimethyl sulfate.
Cyclization: The substituted aromatic compounds are then subjected to cyclization reactions to form the dihydropyrazole core. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole: This compound has a chlorine substituent instead of bromine, which may result in different chemical reactivity and biological activity.
1-(3-Bromophenyl)-5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole: This compound has a chlorine substituent instead of fluorine, which may affect its chemical and biological properties.
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydropyrazole: This compound has a hydroxy group instead of a methoxy group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C22H18BrFN2O |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H18BrFN2O/c1-27-18-11-9-15(10-12-18)21-14-22(19-7-2-3-8-20(19)24)26(25-21)17-6-4-5-16(23)13-17/h2-13,22H,14H2,1H3 |
InChI-Schlüssel |
IDHVBTBLDQOBHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12470292.png)
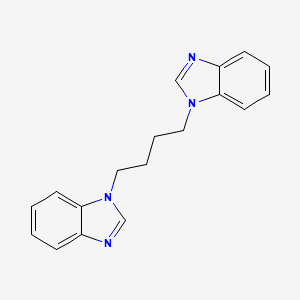
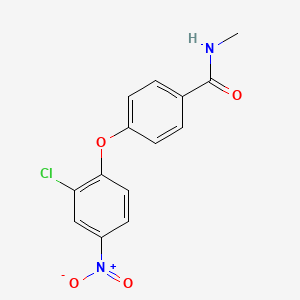
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470312.png)

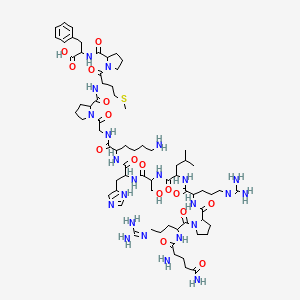

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B12470326.png)
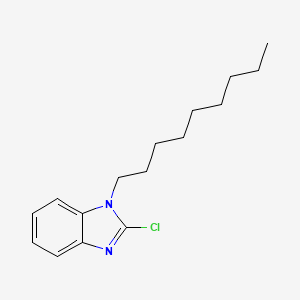
![4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol](/img/structure/B12470335.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470338.png)
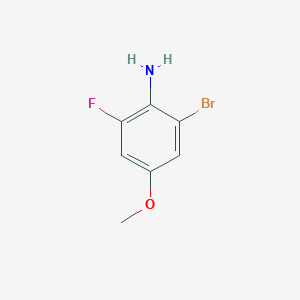
![N-benzyl-5-chloro-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxybenzenesulfonamide](/img/structure/B12470346.png)
